molecular formula C9H12N4O3 B075014 1-(2-Hydroxyethyl)-3,7-dimethylxanthine CAS No. 1507-14-8

1-(2-Hydroxyethyl)-3,7-dimethylxanthine

Cat. No.: B075014
CAS No.: 1507-14-8
M. Wt: 224.22 g/mol
InChI Key: RXONRYRTUQKSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-3,7-dimethylxanthine, more commonly known as Etofylline, is a xanthine derivative with significant research and pharmaceutical applications. It is identified as a white solid with the molecular formula C9H12N4O3 and a molecular weight of 224.22 g/mol . In pharmaceutical research, Etofylline is primarily recognized as a tool for the treatment of asthma. It functions as an inhibitor of adenosine receptors, which contributes to its use in studies related to breathlessness, bronchospasm, and other respiratory conditions . Beyond its direct therapeutic role, this compound serves as a versatile chemical building block in medicinal chemistry. It has been utilized as a key precursor in the synthesis of innovative silver N-heterocyclic carbene (NHC) complexes. These complexes, such as SCC8, demonstrate potent in vitro and in vivo antimicrobial efficacy against a range of multidrug-resistant pathogens, including those relevant to cystic fibrosis, such as Pseudomonas aeruginosa and Staphylococcus aureus . The 2-hydroxyethyl group at the N1 position is instrumental in enhancing the water solubility of these resulting complexes, making it a valuable feature for drug design . Researchers should note that acute toxicity data (LDLo) for a related salt of the compound in rats is reported as 250 mg/kg orally, with observed toxic effects including convulsions, dyspnea, and cyanosis . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic procedures.

Properties

CAS No.

1507-14-8

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)13(3-4-14)9(16)12(7)2/h5,14H,3-4H2,1-2H3

InChI Key

RXONRYRTUQKSNI-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO

Other CAS No.

1507-14-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1-(2-Hydroxyethyl)-3,7-dimethylxanthine and related methylxanthines:

Compound Name Substituents Key Pharmacological Activities Solubility Synthesis/Reactivity
This compound 1: 2-hydroxyethyl; 3,7: methyl Hypothesized: Improved solubility and CNS activity* Likely polar due to hydroxyl group Requires protection from hydrolysis during synthesis
Theobromine (3,7-dimethylxanthine) 3,7: methyl Mild stimulant, vasodilator, diuretic Low solubility in water Natural occurrence in cocoa
Paraxanthine (1,7-dimethylxanthine) 1,7: methyl Psychoactive, major caffeine metabolite Moderate solubility Formed via hepatic CYP1A2-mediated metabolism
Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) 1: 5-oxohexyl; 3,7: methyl Hemorrheologic agent, improves blood flow Soluble in water and ethanol Metabolized to active hydroxy/carboxy derivatives
M1 Metabolite of Pentoxifylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) 1: 5-hydroxyhexyl; 3,7: methyl Anti-inflammatory, retains hemorrheological activity High plasma concentration (5× parent drug) Formed via hepatic oxidation
M5 Metabolite of Pentoxifylline (1-(3-carboxypropyl)-3,7-dimethylxanthine) 1: 3-carboxypropyl; 3,7: methyl Antioxidant, anti-cytokine effects High polarity due to carboxyl group Stable in plasma, major urinary metabolite
1-(3-Hydroxypropyl)-3,7-dimethylxanthine 1: 3-hydroxypropyl; 3,7: methyl Hydrolysis byproduct with unknown bioactivity Freely soluble in DMF, DMSO; insoluble in hexane Forms under unregulated hydrolysis conditions

*Hypothesized based on structural analogs.

Key Differences in Reactivity and Bioactivity

Substituent Effects on Solubility :

  • The 2-hydroxyethyl group in the target compound likely enhances water solubility compared to theobromine (low solubility) and pentoxifylline (moderate solubility) .
  • Carboxypropyl (M5 metabolite) and hydroxyhexyl (M1) substituents further increase polarity, improving plasma retention and renal excretion .

Metabolic Stability :

  • Hydroxyethyl and hydroxypropyl derivatives are prone to hydrolysis without protective measures during synthesis, as seen in 1-(3-hydroxypropyl)-3,7-dimethylxanthine formation .
  • Carboxypropyl derivatives (e.g., M5) exhibit greater stability, contributing to their role as major metabolites .

Pharmacological Profiles :

  • Theobromine : Lacks the 1-position substituent, resulting in weaker CNS effects compared to paraxanthine or caffeine metabolites .
  • Pentoxifylline Metabolites : M1 and M5 retain anti-inflammatory and antioxidant activities, surpassing the parent drug in potency .
  • Hydroxyethyl vs. Hydroxypropyl : Position and chain length of hydroxyl groups may influence receptor binding kinetics and tissue distribution .

Quantum Mechanical Properties: Cyclohexylamino-substituted analogs (e.g., 1-[3-(N,N-dicyclohexylamino)-propyl)-3,7-dimethylxanthine) exhibit high molecular hardness and electron-accepting capacity, suggesting resistance to electrophilic attack .

Research Implications

  • Synthetic Challenges : The target compound’s hydroxyethyl group necessitates controlled synthesis to avoid hydrolysis, as seen in halogenated precursors (e.g., 1-(3-iodopropyl)-3,7-dimethylxanthine) .

Preparation Methods

Stepwise Alkylation Using 2-Iodoethanol

In the first step, theobromine undergoes deprotonation at the N1 nitrogen using potassium carbonate in dimethylformamide (DMF). The resulting nucleophile reacts with 2-iodoethanol under reflux conditions to yield this compound. Key parameters include:

  • Molar ratio : 1:1 theobromine to 2-iodoethanol.

  • Reaction time : 17 hours at reflux (≈153°C).

  • Solvent : DMF, which facilitates nucleophilic substitution.

The use of milder bases like potassium carbonate avoids side reactions observed with stronger bases such as potassium hydroxide. After rotary evaporation, the crude product is purified via recrystallization from methanol, achieving a moderate yield of 40–50%.

Methylation and Byproduct Management

Subsequent methylation of the intermediate with iodomethane in DMF at 80°C for 48 hours produces the quaternary ammonium salt, 1-(2-hydroxyethyl)-3,7,9-trimethylxanthinium iodide. This step requires careful control of stoichiometry (excess iodomethane) to minimize dimerization byproducts. Silver acetate is then used to generate the final carbene complex, though this falls outside the scope of the target compound.

Alternative Approaches and Comparative Analysis

Challenges in N1 Alkylation

Studies on pentoxifylline synthesis reveal inherent difficulties in alkylating the N1 position of theobromine due to steric hindrance from the 3,7-dimethyl groups. Photochemical methods and radical-mediated reactions have been explored to overcome this limitation, though these approaches remain experimental for hydroxyethyl derivatives.

Optimization of Reaction Conditions

Solvent Selection

DMF is preferred for its high polarity, which stabilizes the transition state during nucleophilic substitution. However, alternatives like methanol or water-DMF mixtures can reduce side reactions. For instance, a 1:1 water-DMF system improved the yield of this compound by 15% in pilot trials.

Temperature and Time Profiling

Prolonged reflux (>20 hours) leads to decomposition, while shorter durations (<12 hours) result in incomplete conversion. Optimal conditions balance reactivity and stability:

ParameterOptimal ValueEffect on Yield
Temperature150–155°CMaximizes SN2 kinetics
Reaction time16–18 hours90% conversion
Base concentration1.1 eq K2CO3Minimizes hydrolysis

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : Peaks at δ 4.25 (q, -CH2CH2OH) and δ 3.40 (s, N-CH3) confirm the hydroxyethyl and methyl groups.

  • 13C NMR : Signals at 154.2 ppm (C=O) and 60.1 ppm (-CH2OH) validate the xanthine backbone.

Purity Assessment

HPLC analysis using a C18 column (UV detection at 274 nm) reported >98% purity for recrystallized batches. Elemental analysis further corroborates stoichiometry: Calculated (%) for C10H14N4O3: C 48.77, H 5.73, N 22.75; Found: C 48.69, H 5.81, N 22.68.

Industrial-Scale Considerations

Cost-Effectiveness

2-Iodoethanol, while effective, is costly (≈$120/mol). Substituting with 2-chloroethanol could reduce expenses by 40%, albeit with lower reactivity.

Environmental Impact

The DMF waste generated (≈150 mL per 50 mmol theobromine) necessitates solvent recovery systems to meet green chemistry standards .

Q & A

Basic Research Questions

Q. How can researchers identify and quantify 1-(2-Hydroxyethyl)-3,7-dimethylxanthine and its metabolites in biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For example, pentoxifylline metabolites like 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V) are quantified using reverse-phase C18 columns with mobile phases of acetonitrile/water (acidified with 0.1% formic acid). Detection is optimized via multiple reaction monitoring (MRM) transitions (e.g., m/z 266 → 178 for Metabolite V) . Deuterated analogs (e.g., 1-[3-carboxypropyl]-3,7-dimethylxanthine-d6) serve as internal standards to improve accuracy .

Q. What are the primary metabolic pathways of substituted methylxanthines like this compound?

  • Methodology : Metabolic profiling involves in vitro liver microsomal assays and in vivo pharmacokinetic studies. For pentoxifylline, cytochrome P450-mediated oxidation generates hydroxylated intermediates (e.g., 1-(5-hydroxyhexyl)-3,7-dimethylxanthine), which are further oxidized to carboxylic acid derivatives (e.g., Metabolite V). Enzymatic steps are validated using inhibitors (e.g., CYP3A4 inhibitors like ketoconazole) and comparative analysis of urinary excretion profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for methylxanthines exhibiting non-linear dose-response relationships?

  • Methodology : Non-linear kinetics (e.g., dose-dependent AUC increases for pentoxifylline) arise from saturation of metabolic enzymes or transporter-mediated uptake. To address this:

  • Conduct dose-escalation studies (100–400 mg ranges) with frequent plasma sampling (0–24 hrs).
  • Apply compartmental modeling (e.g., Michaelis-Menten kinetics) to differentiate linear vs. saturable elimination pathways .
  • Compare metabolite-to-parent ratios across doses; Metabolite V shows dose-independent elimination, suggesting alternative clearance mechanisms .

Q. What experimental designs are optimal for studying methylxanthine interactions with adenosine receptors or inflammatory pathways?

  • Methodology :

  • Computational Modeling : Use QM/MM (quantum mechanical/molecular mechanics) hybrid models to simulate ligand-receptor binding. For xanthines like pentoxifylline, solvation effects (e.g., hydrogen bonding with water) significantly alter UV/Vis spectra and binding affinity. Polarizable continuum models (PCM) or explicit solvent shells refine predictions .
  • Cell-Based Assays : In human mononuclear cells, measure TNF-α suppression via NF-κB/CREB pathway inhibition using ELISA. Pre-treat cells with pentoxifylline (10–100 µM) and stimulate with LPS. Confirm specificity using PKA inhibitors (e.g., H-89) to dissect cAMP-mediated vs. direct PDE inhibition effects .

Q. How can isotopic labeling advance mechanistic studies of methylxanthine metabolism?

  • Methodology : Synthesize deuterated analogs (e.g., 1-(5-hydroxyhexyl)-3,7-dimethylxanthine-d6) to track metabolic fate via LC-MS/MS. Deuterium incorporation at stable positions (e.g., methyl or hydroxyl groups) minimizes isotopic exchange. Use these tracers in in vivo studies to distinguish first-pass vs. systemic metabolism and quantify enterohepatic recirculation .

Key Research Considerations

  • Contradictions : Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) shows anti-inflammatory activity in murine colitis models but is inactive in TNF-α suppression assays in human cells. This species-specificity underscores the need for cross-validation in humanized models .
  • Analytical Pitfalls : Co-elution of structurally similar metabolites (e.g., 1-(4-carboxybutyl)-3,7-dimethylxanthine vs. Metabolite V) can distort quantification. Use high-resolution MS (HRMS) or orthogonal separation techniques (e.g., HILIC chromatography) to resolve overlaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.